molecular formula C3H10N2 B046017 1,3-Diaminopropane CAS No. 109-76-2

1,3-Diaminopropane

Cat. No.: B046017
CAS No.: 109-76-2
M. Wt: 74.13 g/mol
InChI Key: XFNJVJPLKCPIBV-UHFFFAOYSA-N
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Mechanism of Action

. . However, the specific primary targets of 1,3-Diaminopropane are not well-documented in the literature.

Mode of Action

It is known to be involved in the synthesis of heterocycles and coordination complexes

Biochemical Pathways

This compound is involved in the synthesis of heterocycles and coordination complexes . It is prepared by the amination of acrylonitrile followed by hydrogenation of the resulting aminopropionitrile . The potassium salt of this compound was used in the alkyne zipper reaction . Known uses of this compound are in the synthesis of piroxantrone and losoxantrone .

Pharmacokinetics

This compound is a colourless liquid with a fishy odor, and it is soluble in water and many polar organic solvents . It has a melting point of -12.00 °C and a boiling point of 140.1 °C . Its log P value is -1.4, indicating that it is highly hydrophilic . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) in biological systems, and thus its bioavailability.

Result of Action

One study found that the addition of this compound resulted in an increase in the yield of cephalosporin c, a type of antibiotic, by 12–15% .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, in plants, polyamines, a group of compounds that includes this compound, can boost plant growth, productivity, and stress tolerance, whether provided exogenously or synthesized endogenously by genetically engineered plants . .

Biochemical Analysis

Biochemical Properties

1,3-Diaminopropane is involved in the synthesis of heterocycles, such as those used in textile finishing, and coordination complexes . It interacts with enzymes such as 2-ketoglutarate 4-aminotransferase and L-2,4-diaminobutanoate decarboxylase . These interactions are crucial for the synthesis of various organic compounds .

Cellular Effects

This compound has been found to have inhibitory effects on cell growth and polyamine content in L1210, SV-3T3, and HT-29 cells . It has also been observed to have opposite effects on the final stage of Cephalosporin C biosynthesis in high-yielding Acremonium chrysogenum strain .

Molecular Mechanism

The molecular mechanism of this compound involves the amination of acrylonitrile followed by hydrogenation of the resulting aminopropionitrile . This process allows this compound to exert its effects at the molecular level, including binding interactions with biomolecules and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, it has been observed to have an opposite effect on the yield of Cephalosporin C over time in a special synthetic medium .

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with different dosages. For instance, it has been found to be toxic on skin exposure with an LD50 of 177 mg kg−1 (dermal, rabbit) .

Metabolic Pathways

This compound is involved in the C4 pathway for its production, employing Acinetobacter baumannii dat and ddc genes, encoding 2-ketoglutarate 4-aminotransferase and L-2,4-diaminobutanoate decarboxylase, respectively .

Transport and Distribution

Given its solubility in water and many polar organic solvents , it is likely that it can be transported and distributed within cells and tissues effectively.

Subcellular Localization

Given its involvement in various biochemical reactions and its solubility in water and many polar organic solvents , it is likely that it can be found in various compartments or organelles within the cell.

Chemical Reactions Analysis

1,3-Diaminopropane undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas for hydrogenation, oxidizing agents like potassium permanganate for oxidation, and various alkyl halides for substitution reactions. Major products formed from these reactions include primary amines, nitriles, amides, and metal complexes .

Properties

IUPAC Name

propane-1,3-diamine
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InChI

InChI=1S/C3H10N2/c4-2-1-3-5/h1-5H2
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InChI Key

XFNJVJPLKCPIBV-UHFFFAOYSA-N
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Canonical SMILES

C(CN)CN
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Molecular Formula

C3H10N2
Record name 1,3-DIAMINOPROPANE
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Related CAS

62704-76-1, 10517-44-9 (di-hydrochloride)
Record name 1,3-Propanediamine, homopolymer
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DSSTOX Substance ID

DTXSID1021906
Record name 1,3-Diaminopropane
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Molecular Weight

74.13 g/mol
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Physical Description

1,3-diaminopropane is a water-white mobile liquid with an odor of amine. (NTP, 1992), Liquid, Colorless to yellow liquid with an amine odor; [CHEMINFO (MSDS)] Colorless liquid with an odor of amines; [CAMEO]
Record name 1,3-DIAMINOPROPANE
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Boiling Point

275.9 °F at 738 mmHg (NTP, 1992), 139.80 °C. @ 760.00 mm Hg
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Flash Point

75 °F (NTP, 1992)
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Solubility

Soluble (NTP, 1992)
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Density

0.881 at 68 °F (NTP, 1992) - Less dense than water; will float
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Vapor Density

2.5 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
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Vapor Pressure

11.5 [mmHg]
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CAS No.

109-76-2, 54018-94-9, 18773-03-0
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Melting Point

10 °F (NTP, 1992), -12 °C
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Synthesis routes and methods I

Procedure details

A catalyst as described in Example 2 is charged to the reactor and its temperature raised to 150°C under a flow of hydrogen. When a feed of 1,3-diamino propane is passed over the catalyst at LHSV 0.4 at mole ratio H2 :H2N(CH2)3NH2 of 15 a conversion of the feed of 10% at high selectivity to azetidine results.
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Synthesis routes and methods II

Procedure details

In the case of the two-step procedure for making 1,3-diaminopropane (Equations II and III), the 3-amino-1-propane (APO) intermediate was first generated in 84% yield under relatively mild hydroamination conditions (120° C., LHSV 0.4) using a supported-nickel catalyst from Engelhard (Ni-1404, T 3/16", 69% nickel, ex. 12). Identification was by gc-ms/ir. Major co-products include 1,3-propanediol (2.5%), 1,3-diaminopropane (1.2-1.6%), plus lights. Hydroxypropanal conversion was essentially quantitative. A subsequent reamination of this 3-amino-1-propanol (APO) intermediate, as an aqueous 25% solution, produced 1,3-diaminopropane in 50% selectivity at 180° C., LHSV 0.4, using the Raney cobalt catalyst, R-2796 (ex. 13). The major co-products of this second stage, higher temperature, amination were DPTA (ca. 29%) and tripropylenetetramine (TPTA, 12%). Again, there was no gc-ms/ir evidence for cyclic (piperazine-type) derivatives and N-propyl-1,3-diaminopropane was the major N-alkylated material. The 1,3-diaminopropane may be isolated from the crude, liquid, polyamine product via atmospheric distillation. Amination of APO over six days generated several hundred grams of crude DAP and its homologues. Ramping the amination temperature slightly (180-185° C.) allowed activity to be maintained and conversion held at about 85%. It may be possible to further limit the extent of DAP homologation, and thereby further raise the DAP selectivity, by lowering the water content of APO feed, raising the LHSV, and providing more ammonia partial pressure.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1,3-Diaminopropane
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1,3-Diaminopropane
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Reactant of Route 3
1,3-Diaminopropane
Reactant of Route 4
1,3-Diaminopropane
Reactant of Route 5
1,3-Diaminopropane
Reactant of Route 6
1,3-Diaminopropane

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